molecular formula C19H18N2O2S B2965662 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide CAS No. 1003976-93-9

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide

Cat. No.: B2965662
CAS No.: 1003976-93-9
M. Wt: 338.43
InChI Key: AWAXQAYOKWUFMH-VXPUYCOJSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is a synthetic thiazole derivative designed for advanced pharmacological research. Compounds within this structural class are extensively investigated for their potential as ligands for various biological targets, including the cannabinoid receptors . Research into similar N-(thiazol-2-yl)-benzamide analogs has identified them as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . This suggests their utility as valuable pharmacological tools for probing the physiological roles of these receptors, which are implicated in neurological signaling and immune system function . The structural motif of the 4-phenylthiazol-2(3H)-ylidene benzamide is a recognized scaffold in medicinal chemistry, often associated with diverse bioactivities . The specific incorporation of an allyl and a methoxy group on the benzothiazole core may influence the compound's binding affinity, selectivity, and metabolic profile, making it a candidate for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest findings on this class of compounds.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-4-12-21-17-15(23-3)6-5-7-16(17)24-19(21)20-18(22)14-10-8-13(2)9-11-14/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAXQAYOKWUFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The focus of this article is to explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C24H29N3O6S2
  • Molecular Weight : 519.6 g/mol
  • CAS Number : 868376-75-4
PropertyValue
Molecular FormulaC24H29N3O6S2
Molecular Weight519.6 g/mol
CAS Number868376-75-4

The primary mechanism by which this compound exhibits its biological activity involves the inhibition of tubulin polymerization, similar to other compounds in the thiazole class. This action leads to cell cycle arrest, particularly at the G2/M phase, promoting apoptosis in cancer cells.

Key Findings from Research Studies

  • In Vitro Studies : Research indicates that compounds with similar structures effectively inhibit the growth of various cancer cell lines, including prostate and melanoma cells. For instance, a study demonstrated that SMART compounds, which share structural similarities with this compound, exhibited significant cytotoxicity against multidrug-resistant (MDR) cancer cells .
  • In Vivo Efficacy : In vivo studies have shown that treatments with these compounds resulted in notable tumor growth inhibition in xenograft models. The treatment led to a percentage tumor control (T/C) ranging from 4% to 30%, indicating a promising therapeutic potential .

Table 2: Summary of Biological Activities

Activity TypeDescription
CytotoxicityInduces apoptosis in cancer cell lines
Cell Cycle ArrestArrests cells at G2/M phase
Tumor InhibitionSignificant reduction in tumor growth in vivo

Case Study 1: Anticancer Activity

In a controlled study involving prostate cancer xenografts, administration of a related thiazole compound resulted in a significant decrease in tumor size compared to control groups. The study highlighted the compound's ability to overcome drug resistance mechanisms commonly observed in cancer therapies .

Case Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that these compounds bind to the colchicine-binding site on tubulin, effectively preventing polymerization. This binding was confirmed through various biochemical assays and molecular docking studies, which elucidated the structural interactions at play .

Comparison with Similar Compounds

Key Structural Features:

  • Benzo[d]thiazole ring : A fused bicyclic system providing rigidity and planar geometry.
  • Allyl group (C=CC) : Enhances lipophilicity and may participate in covalent interactions.
  • 4-Methoxy substituent : Electron-donating group influencing electronic distribution and solubility.
  • 4-Methylbenzamide moiety : Aromatic amide contributing to hydrogen-bonding and π-π stacking interactions.

Molecular Formula : C₂₀H₁₈N₂O₂S
Molecular Weight : 382.4 g/mol .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related benzamide and benzothiazole derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound Benzo[d]thiazole 3-allyl, 4-methoxy, 4-methylbenzamide 382.4 N/A C=O (amide), C=N (imine)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole 3-methylphenyl, dimethylamino-acryloyl 392.48 200 C=O (amide, acryloyl), N(CH₃)₂
N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide Benzo[d]thiazole 3-allyl, 6-sulfamoyl, 4-methylsulfonylbenzamide 451.5 N/A SO₂NH₂, SO₂CH₃
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole 5-acetyl-6-methylpyridin-2-yl, phenyl 414.49 290 C=O (amide, acetyl), CH₃
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Benzo[d]thiazole 3-ethyl, 4-fluoro, 4-azepanesulfonyl 506.59 N/A SO₂C₆H₁₁N, F

Structural and Electronic Differences

Core Heterocycle: The target compound uses a benzo[d]thiazole core, while analogues like 4g and 8a feature thiadiazole rings. Thiadiazoles generally exhibit higher electrophilicity due to the electron-deficient nature of the ring, whereas benzothiazoles balance aromaticity with moderate reactivity .

Substituent Effects: Allyl vs. Alkyl Chains: The allyl group in the target compound may enhance reactivity toward Michael addition or radical reactions compared to ethyl or methyl substituents in and . Electron-Withdrawing Groups (EWGs): Compounds like (sulfamoyl) and (fluoro) exhibit increased acidity at adjacent positions, whereas the target compound’s methoxy group acts as an electron donor, stabilizing the aromatic system .

Physicochemical Properties

  • Melting Points : Thiadiazole derivatives like 8a (290°C) exhibit higher melting points than benzothiazoles, likely due to stronger intermolecular dipole-dipole interactions .
  • Solubility : The target compound’s methoxy and allyl groups improve organic solubility compared to sulfonamide-containing analogues (e.g., ), which may require polar solvents .

Q & A

Q. What synthetic routes are commonly employed to prepare (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide?

The compound is typically synthesized via condensation reactions involving thiazole derivatives and benzamide precursors. For example, a reflux-based method using glacial acetic acid as a solvent and sodium acetate as a catalyst facilitates the formation of the thiazole-imine bond (similar to the synthesis of analogous thiazolidinones in ). Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol or methanol), with yields ranging from 60–85% depending on substituent reactivity .

Q. How is the Z-configuration of the imine bond confirmed in this compound?

The Z-configuration is verified using nuclear Overhauser effect (NOE) experiments in NMR spectroscopy. For instance, in structurally related thiazole-imine hybrids, NOE correlations between the allyl protons and the methoxy group on the benzothiazole ring confirm spatial proximity, characteristic of the Z-isomer . Additionally, X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assignments of aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and allyl protons (δ 5.2–6.1 ppm) are key .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) confirm imine and amide bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory enzyme inhibition data for this compound be resolved?

Discrepancies in inhibition assays (e.g., varying IC50 values across studies) may arise from differences in assay conditions (pH, temperature) or enzyme isoforms. For example, pKa values of the compound (determined potentiometrically as in ) influence ionization states, altering binding affinity. Standardizing buffer systems (e.g., Tris-HCl vs. phosphate) and validating enzyme sources (recombinant vs. tissue-extracted) are critical . Dose-response curves should be replicated under identical conditions to confirm reproducibility.

Q. What computational strategies predict the binding mode of this compound with target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (using AMBER or GROMACS) model interactions. For thiazole derivatives, the imine nitrogen and methoxy groups often form hydrogen bonds with catalytic residues (e.g., in glucosidase or kinase targets). Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

Q. How does substituent variation on the benzamide moiety affect biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility. For example, replacing 4-methyl with 4-ethyl in analogs () increases lipophilicity (logP +0.5), improving membrane permeability but lowering aqueous solubility. Bioisosteric replacements (e.g., -SO₂NH₂ for -COCH₃) balance these properties .

Q. What experimental controls are essential when evaluating this compound’s antioxidant activity?

  • Positive controls : Ascorbic acid or Trolox for radical scavenging assays (DPPH/ABTS).
  • Negative controls : Solvent-only samples to exclude assay interference.
  • Chelation controls : EDTA to rule out metal ion-mediated oxidation. Activity is quantified via IC50 values, with triplicate measurements to ensure statistical significance (p < 0.05) .

Data Contradiction Analysis

Q. Why might in vitro and in vivo results for this compound diverge?

In vitro assays may not account for pharmacokinetic factors (e.g., plasma protein binding, hepatic metabolism). For instance, thiazole derivatives often exhibit high plasma protein binding (>90%), reducing free drug concentration in vivo. Administering the compound with cytochrome P450 inhibitors (e.g., ketoconazole) in animal models can clarify metabolic stability .

Methodological Optimization

Q. How can reaction yields for this compound be improved during scale-up?

  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 12 hours conventional) and improves yields by 10–15% .
  • Catalyst optimization : Transition metal catalysts (e.g., CuI for click chemistry) enhance regioselectivity in multi-step syntheses .

Q. What strategies mitigate degradation during storage?

Lyophilization (for aqueous solutions) or storage under inert gas (N₂/Ar) prevents oxidation of the allyl group. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) at 3-month intervals .

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